molecular formula C6H10ClO2- B8414272 4-Chloro-2,2-dimethylbutanoate

4-Chloro-2,2-dimethylbutanoate

Cat. No.: B8414272
M. Wt: 149.59 g/mol
InChI Key: YKFFACBRWIUUOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,2-dimethylbutanoate is a branched-chain ester featuring a chlorine substituent at the fourth carbon and two methyl groups at the second carbon. Its molecular formula is C₈H₁₅ClO₂, with the SMILES notation CCOC(=O)C(C)(C)CCCl and InChIKey NTPXZPHIALBTDR-UHFFFAOYSA-N . This compound is utilized in synthetic chemistry as an intermediate, particularly in palladium-catalyzed C–H functionalization reactions, where it serves as a precursor for alcohols such as 4-chloro-2,2-dimethylbutan-1-ol (65% yield via reductive methods) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl vs. Methyl Esters

  • Ethyl 4-Chloro-2,2-dimethylbutanoate (C₈H₁₅ClO₂): Distinguished by its ethyl ester group, this compound is a key intermediate in organic synthesis. It is commercially discontinued but historically used in research-scale applications . Synthesis: Prepared via reductive cleavage of palladium-mediated reactions, yielding alcohols under mild conditions .
  • Methyl 4-Bromo-2,2-dimethylbutanoate (C₇H₁₃BrO₂): Substitutes chlorine with bromine at the fourth carbon. Bromine’s larger atomic radius increases molecular weight (209.08 g/mol vs. 178.66 g/mol for the chloro analog) and alters reactivity in nucleophilic substitutions .
Property Ethyl this compound Methyl 4-Bromo-2,2-dimethylbutanoate
Molecular Formula C₈H₁₅ClO₂ C₇H₁₃BrO₂
Molecular Weight (g/mol) 178.66 209.08
Key Applications C–H functionalization Halogenation studies

Chlorinated Butyrate Derivatives

  • 4-Chloro-2,2-dimethylbutan-1-ol: A reduction product of ethyl this compound, this alcohol (C₆H₁₃ClO) retains the branched structure but replaces the ester with a hydroxyl group. It is a colorless oil with applications in fragrance synthesis .
  • 4-Methoxybenzyl 4-Amino-2,2-dimethylbutanoate: Features an amino group and methoxybenzyl ester substitution. This compound (C₁₅H₂₂ClNO₃) is used in peptide and prodrug research due to its hydrolytic stability .
Property 4-Chloro-2,2-dimethylbutan-1-ol 4-Methoxybenzyl 4-Amino-2,2-dimethylbutanoate
Functional Groups –OH, –Cl, –CH(CH₃)₂ –NH₂, –OCH₃, –Cl, ester
Molecular Formula C₆H₁₃ClO C₁₅H₂₂ClNO₃
Key Applications Fragrance base Prodrug development

Halogenated Hydrocarbons

  • tert-Butyl Chloride (C₄H₉Cl): A simpler chlorinated hydrocarbon used in Friedel-Crafts alkylation. Unlike this compound, it lacks ester functionality and is gaseous at room temperature .
  • 1,4-Dichlorobutane (Cl(CH₂)₄Cl): A linear dihalogenated compound that decomposes to 1,3-butadiene at high temperatures. Its reactivity contrasts with the stability of this compound in ester-based reactions .
Property tert-Butyl Chloride 1,4-Dichlorobutane
Structure Branched, mono-chlorinated Linear, di-chlorinated
Reactivity Friedel-Crafts alkylation Thermal decomposition
Physical State Gas Liquid (flammable)

Research Findings and Trends

  • Synthetic Utility: Chlorinated esters like this compound are favored in catalysis due to their balanced steric and electronic effects. For example, ethyl this compound enables regioselective C–H bond activation in palladium systems .
  • Analytical methods, such as chromatography for chlorine dioxide and hypochlorite, highlight the importance of precise quantification in industrial settings .

Properties

Molecular Formula

C6H10ClO2-

Molecular Weight

149.59 g/mol

IUPAC Name

4-chloro-2,2-dimethylbutanoate

InChI

InChI=1S/C6H11ClO2/c1-6(2,3-4-7)5(8)9/h3-4H2,1-2H3,(H,8,9)/p-1

InChI Key

YKFFACBRWIUUOD-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CCCl)C(=O)[O-]

Origin of Product

United States

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